![molecular formula C11H15NO2S B7836222 S-benzyl-(L)-cysteine methyl ester](/img/structure/B7836222.png)
S-benzyl-(L)-cysteine methyl ester
Overview
Description
S-benzyl-(L)-cysteine methyl ester is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nanoarchitectures and Cancer Cell Cytotoxicity
S-benzyl-(L)-cysteine methyl ester is studied for its role in forming nanoarchitectures and its potential cytotoxic effects on cancer cells. A specific tripeptide containing this compound demonstrated the ability to form self-assembled structures and showed cytotoxicity towards breast and liver cancer cell lines through apoptosis (Banerji et al., 2016).
Enzymatic Activity in Liver and Kidney Microsomes
Research has identified enzymatic activity related to S-benzyl-(L)-cysteine in rat liver and kidney microsomes, specifically in the formation of S-benzyl-L-cysteine sulfoxide (Sausen & Elfarra, 1990).
Fluorination Reactions in Chemistry
The compound is also relevant in chemical reactions, such as its interaction with xenon difluoride, leading to various fluorinated products, which are important in organic synthesis and drug development (Huang et al., 1990).
Role in Metal Complex Formation
S-benzyl-(L)-cysteine methyl ester plays a role in forming half-sandwich complexes with rhodium, indicating its potential applications in coordination chemistry and material science (Carmona et al., 2016).
Structural Analysis in Peptide Research
The crystal structure and conformation of related dipeptides provide insights into the molecular arrangement and potential applications in peptide-based drug design (Sukumar et al., 1994).
Applications in Oxidation Processes
Studies have focused on the kinetics and thermodynamics of oxidation reactions involving cysteine and its esters, including S-benzyl-(L)-cysteine methyl ester, which are crucial for understanding redox biology and designing new therapeutic agents (Dougherty et al., 2017).
properties
IUPAC Name |
methyl (2R)-2-amino-3-benzylsulfanylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELQRANKBWOLJQ-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSCC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CSCC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-benzyl-(L)-cysteine methyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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